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‘ Compound of Interest

Compound Name: 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL )benzaldehyde
Cat. No.: B13317091

Get Quote

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers and drug development professior

failure-analysis modules, root-cause mechanistic explanations, and validated standard operating procedures (SOPs) designed to eliminate side react
Module 1: Oxidation of Benzyl Alcohols (Mitigating Over-Oxidation)
FAQ: Why does my oxidation of benzyl alcohol yield significant amounts of benzoic acid instead of the target benzaldehyde?

Root Cause Analysis: In classical aqueous or acidic oxidation conditions (e.g., Jones reagent), the newly formed benzaldehyde is highly susceptible t
the corresponding carboxylic acid[1].

Corrective Action: Transition to strictly anhydrous conditions or employ highly selective catalytic systems, such as the CU/TEMPO/Oz system. TEMPC
aldehyde stage, even under atmospheric oxygen and basic conditions[2]. If using solid-supported Jones reagent (SJR) in dichloromethane, the produ
progressive over-oxidation[1].

Quantitative Comparison of Oxidation Systems

Oxidation System Solvent | Matrix Temp (°C) Conversion (%)
Jones Reagent (CrOs/H2S0a) Acetone / H20 0-25 >95
Solid-Supported Jones (SJR) CHzCl2 25 >90

Cu(ll) / TEMPO / O2 H20 / K2COs 50 74-96

Module 2: Reduction of Esters & Nitriles (Preventing Over-Reduction)
FAQ: Why am | isolating primary alcohols instead of aldehydes during my DIBAL-H reductions?
Root Cause Analysis: DIBAL-H acts as both a Lewis acid and a hydride donor. At strictly controlled cryogenic temperatures (—78 °C), the aluminum cc

aluminum-alkoxide intermediate. This intermediate is "frozen" and will not collapse into an aldehyde until the reaction is quenched[3]. If the reaction n
the intermediate collapses prematurely. The resulting free aldehyde is immediately reduced by a second hydride transfer, yielding the primary alcohol
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Mechanistic pathway of DIBAL-H reduction highlighting temperature-dependent selectivity.

Standard Operating Procedure: Cryogenic DIBAL-H Reduction

Preparation: Purge a dry round-bottom flask with argon. Dissolve the ester substrate (1.0 eq) in anhydrous toluene or THF.

Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to —78 °C for 15 minutes.

Addition: Dropwise add DIBAL-H (1.0 to 1.1 eq, 1.0 M in hexane) via syringe pump. Critical: Maintain internal temperature below —70 °C to prevent
Incubation: Stir at —78 °C for 1-2 hours until TLC indicates complete consumption of the starting material.

Quench: While maintaining the —78 °C bath, slowly add cold methanol (to destroy excess hydride), followed by cold aqueous Rochelle's salt (potas

Workup: Allow the mixture to warm to room temperature, stir vigorously until two clear phases form, and extract with ethyl acetate.

Module 3: Vilsmeier-Haack Formylation (Optimizing Regioselectivity)

FAQ: How do | control regioselectivity when formylating substituted anilines or phenols, and why are my yields sometimes low?

Root Cause Analysis: The Vilsmeier-Haack reaction relies on the in situ generation of a chloroiminium salt (the Vilsmeier reagent) from DMF and PO(

strongly direct electrophilic aromatic substitution to both ortho and para positions, the extreme steric bulk of the Vilsmeier reagent heavily biases the 1

can occur, but it requires elevated temperatures and extended reaction times. A common failure point is the premature hydrolysis of the chloroiminiun

Standard Operating Procedure: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Reagent Generation: Cool anhydrous DMF (1.5 eq) to 0 °C under a strict inert atmosphere. Slowly add POCIs (1.1 eq) dropwise. Stir for 30 minute:
Substrate Addition: Slowly add N,N-dimethylaniline (1.0 eq) to the cold Vilsmeier reagent to prevent exothermic degradation.
Heating: Gradually warm the mixture to 80-90 °C and stir for 2—4 hours.

Hydrolysis: Cool the reaction to room temperature and pour it over crushed ice. Neutralize with saturated sodium acetate or NaOH to hydrolyze the
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Module 4: Cannizzaro Disproportionation (Breaking the 50% Yield Barrier)

FAQ: How do | prevent losing 50% of my valuable non-enolizable benzaldehyde to benzoic acid under strongly basic conditions?

Root Cause Analysis: The standard Cannizzaro reaction is a disproportionation event. Hydroxide attacks the aldehyde to form a tetrahedral monoanic
strictly yields a 1:1 mixture of the oxidized product (carboxylate) and the reduced product (alcohol)[6].

Corrective Action: Implement a "Crossed Cannizzaro" reaction. By introducing formaldehyde as a sacrificial aldehyde, the highly electrophilic formald:
selectively transfers its hydride to the target benzaldehyde. Formaldehyde is oxidized to formate, while 100% of the valuable benzaldehyde is reduce
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Standard vs. Crossed Cannizzaro disproportionation pathways in strongly basic media.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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